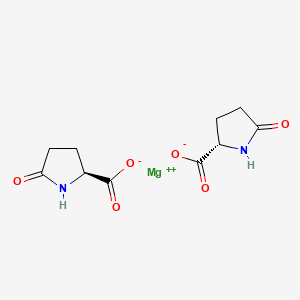
Magnesium pidolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A cyclized derivative of L-GLUTAMIC ACID. Elevated blood levels may be associated with problems of GLUTAMINE or GLUTATHIONE metabolism.
Applications De Recherche Scientifique
1. Treatment for Pediatric Tension-Type Headache
Magnesium pidolate has been utilized in treating pediatric tension-type headache (TTH). Studies show that this compound administration can significantly reduce symptoms of episodic and chronic TTH in children and adolescents. This treatment demonstrated a significant decrease in headache symptoms and analgesic consumption, without significant changes in depression and anxiety levels (Grazzi et al., 2005); (Grazzi et al., 2007).
2. Bioavailability and Accessibility
This compound has been examined for its bioavailability and accessibility using in vitro models of intestinal cell barriers. It displayed higher cell viability compared to other magnesium salts and demonstrated significant absorption, indicating potential for improved magnesium delivery in the human organism (Kyselovič et al., 2021).
3. Neurological Applications
This compound's impact on the brain has been investigated, particularly regarding its regulation of metabolism, neurotransmission, and neuroinflammation. It showed promise in enhancing the levels of GABA receptors and BDNF, and in reducing NMDA receptor levels in brain organoids, potentially illuminating novel pathways explaining its neuroprotective role (Cazzaniga et al., 2022).
4. Effects on Vascular Function in Elderly Diabetic Patients
Oral this compound supplementation has been shown to improve endothelial function in elderly diabetic patients. This indicates its potential in enhancing vascular health and addressing complications associated with diabetes and hypertension (Barbagallo et al., 2010).
5. Fortification in Fermented Goat’s Milk
Research has explored the fortification of fermented goat's milk with organic magnesium salts, including this compound. This application aimed to create functional food products with enhanced nutritional profiles and improved sensory characteristics (Znamirowska et al., 2019).
Propriétés
Numéro CAS |
62003-27-4 |
|---|---|
Formule moléculaire |
C10H12MgN2O6 |
Poids moléculaire |
280.52 g/mol |
Nom IUPAC |
magnesium;(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Mg/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |
Clé InChI |
JQAACYUZYRBHGG-QHTZZOMLSA-L |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Mg+2] |
SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2] |
SMILES canonique |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2] |
| 135701-98-3 62003-27-4 |
|
Synonymes |
5-Ketoproline 5-Oxoproline 5-Oxopyrrolidine-2-Carboxylic Acid Magnesium Pidolate Pidolate, Magnesium Pidolic Acid Pyroglutamate Pyroglutamic Acid Pyrrolidonecarboxylic Acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophene-2-carboximidamide, 6-(benzoyloxy)-](/img/structure/B1645448.png)
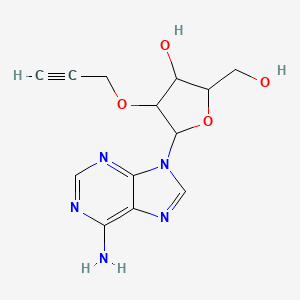
![N-(2-cyanopropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1645454.png)
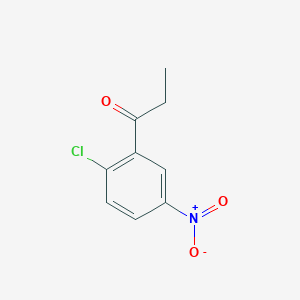
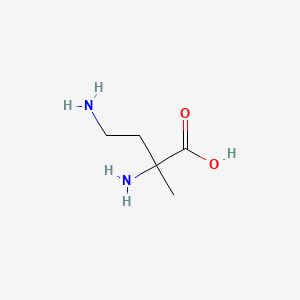
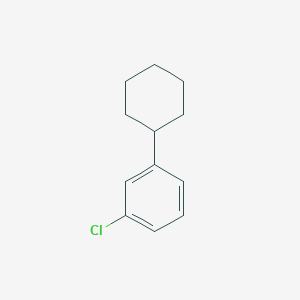
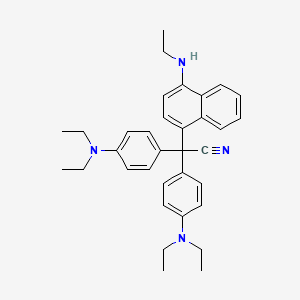
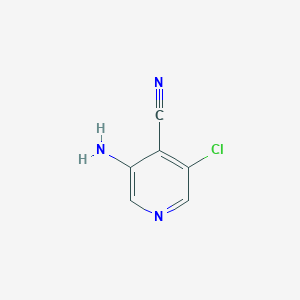
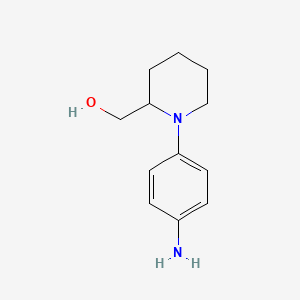
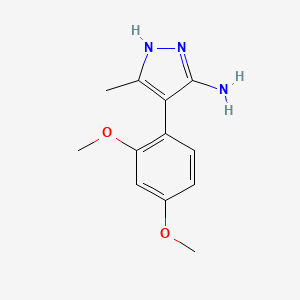
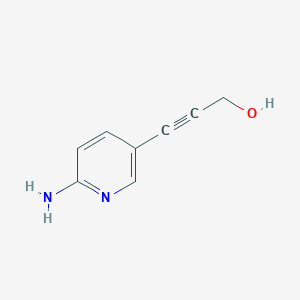
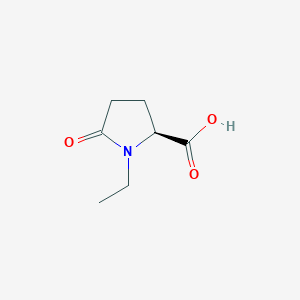
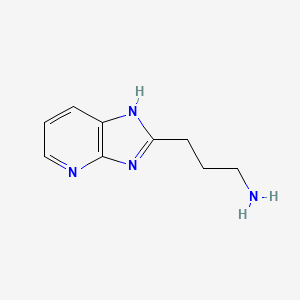
![4-[(3-Bromophenyl)amino]-6-methylcarbonyloxy-7-methoxyquinazoline](/img/structure/B1645538.png)
